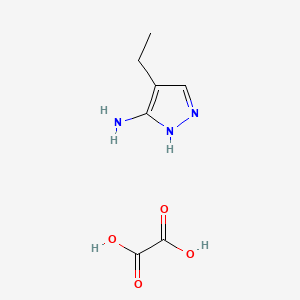

Oxalato de 4-etil-1H-pirazol-3-amina

Descripción general

Descripción

“4-Ethyl-1H-pyrazol-3-amine oxalate” is a chemical compound with the molecular formula C7H11N3O4 . It has an average mass of 201.180 Da and a monoisotopic mass of 201.074951 Da .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “4-Ethyl-1H-pyrazol-3-amine oxalate”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Molecular Structure Analysis

The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, using a heterocyclic system, and multicomponent approach .

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

“Oxalato de 4-etil-1H-pirazol-3-amina” sirve como precursor en la síntesis de varios compuestos heterocíclicos. Estos compuestos son estructuralmente diversos y tienen aplicaciones significativas en química medicinal debido a sus actividades biológicas . El anillo de pirazol, en particular, es una estructura central en muchos productos farmacéuticos y agroquímicos.

Aplicaciones Biomédicas

Los derivados de pirazol, incluido “this compound”, se han estudiado por sus posibles aplicaciones biomédicas. Exhiben una gama de actividades biológicas, como propiedades antiinflamatorias, analgésicas y anticancerígenas . Esto los hace valiosos para los procesos de descubrimiento y desarrollo de fármacos.

Propiedades Fotofísicas

Los compuestos que contienen pirazol como “this compound” demuestran propiedades fotofísicas excepcionales. Estas propiedades son útiles en el desarrollo de nuevos materiales para dispositivos optoelectrónicos, como diodos orgánicos emisores de luz (OLED) y células fotovoltaicas .

Síntesis Química Industrial

La versatilidad de “this compound” se extiende a su uso como intermedio en la síntesis de productos químicos industriales. Se puede utilizar para producir una variedad de compuestos, incluidos tintes, pigmentos y polímeros, que tienen aplicaciones industriales generalizadas .

Química Agrícola

En el campo de la química agrícola, “this compound” se utiliza para crear compuestos que sirven como herbicidas, pesticidas y fungicidas. Estos compuestos ayudan a proteger los cultivos de plagas y enfermedades, aumentando así la productividad agrícola .

Ciencia de Materiales

Las propiedades estructurales de “this compound” lo convierten en un candidato para el desarrollo de materiales avanzados. Sus derivados se pueden utilizar en la creación de polímeros y compuestos de alto rendimiento con aplicaciones en las industrias aeroespacial, automotriz y electrónica .

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which include 4-ethyl-1h-pyrazol-3-amine oxalate, are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Biochemical Pathways

Pyrazole derivatives are known to be used frequently as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques due to their frequent use in various scientific fields .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Ethyl-1H-pyrazol-3-amine oxalate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is stable and non-toxic, making it safe to handle and store. However, 4-Ethyl-1H-pyrazol-3-amine oxalate has some limitations as well. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very reactive, making it difficult to use in reactions that require a high degree of reactivity.

Direcciones Futuras

There are a variety of potential future directions for 4-Ethyl-1H-pyrazol-3-amine oxalate. It could be used to study the effects of hormones on cell signaling pathways, as well as the effects of other hormones and signaling molecules on cell metabolism. It could also be used to study the effects of drugs on metabolic pathways, as well as the effects of drugs on the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 4-Ethyl-1H-pyrazol-3-amine oxalate could be used to study the effects of environmental factors, such as temperature and pH, on biochemical and physiological processes. Finally, 4-Ethyl-1H-pyrazol-3-amine oxalate could be used to study the effects of genetic mutations on biochemical and physiological processes.

Safety and Hazards

Propiedades

IUPAC Name |

4-ethyl-1H-pyrazol-5-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.C2H2O4/c1-2-4-3-7-8-5(4)6;3-1(4)2(5)6/h3H,2H2,1H3,(H3,6,7,8);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLVDCDPTRTWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654865 | |

| Record name | Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1010800-27-7 | |

| Record name | Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

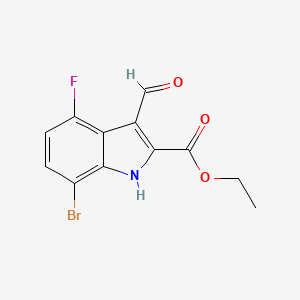

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

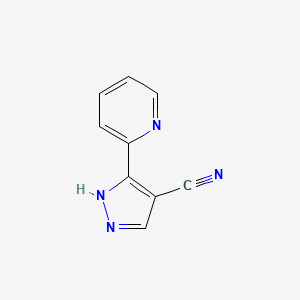

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)

![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)

![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)

![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)

![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)